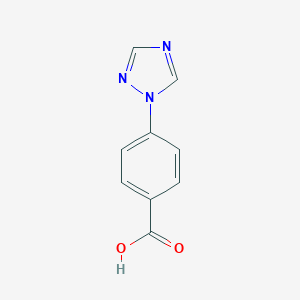

4-(1H-1,2,4-三唑-1-基)苯甲酸

概述

描述

4-(1H-1,2,4-Triazol-1-yl)benzoic Acid is a chemical compound that features a benzoic acid moiety substituted with a 1H-1,2,4-triazole ring.

科学研究应用

作用机制

Target of Action

The primary target of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid is the cytochrome P450 (CYP199A4) enzyme . This enzyme is part of the cytochrome P450 superfamily of heme monooxygenases, which are involved in a range of important chemical biotransformations across nature .

Mode of Action

4-(1H-1,2,4-Triazol-1-yl)benzoic Acid binds to CYP199A4 with a 10-fold lower affinity compared to other inhibitors . The compound interacts with, rather than displaces, the ferric aqua ligand . This interaction necessitates changes in the position of the hydrophobic phenylalanine 298 residue .

Biochemical Pathways

It’s known that the compound has a significant impact on the function of the cyp199a4 enzyme, which plays a crucial role in various biochemical transformations .

Result of Action

4-(1H-1,2,4-Triazol-1-yl)benzoic Acid has been found to exhibit potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Compounds 2 and 14 clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis .

Action Environment

生化分析

Biochemical Properties

In biochemical reactions, 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid interacts with various enzymes and proteins. It has been found to exhibit potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines

Cellular Effects

4-(1H-1,2,4-Triazol-1-yl)benzoic Acid influences cell function by inhibiting the proliferation of certain cancer cells . It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism, although the specific details of these effects are still being studied.

Molecular Mechanism

The molecular mechanism of action of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid typically involves the reaction of 4-chlorobenzoic acid with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the triazole ring .

Industrial Production Methods

While specific industrial production methods for 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

化学反应分析

Types of Reactions

4-(1H-1,2,4-Triazol-1-yl)benzoic Acid can undergo various chemical reactions, including:

Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.

Reduction: The carboxyl group can be reduced to an alcohol or an aldehyde.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

Oxidation: Carboxylate salts.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted triazole derivatives.

相似化合物的比较

Similar Compounds

4-(Imidazol-1-yl)benzoic Acid: Similar structure but with an imidazole ring instead of a triazole ring.

4-(4H-1,2,4-Triazol-4-yl)benzoic Acid: Another triazole derivative with a different substitution pattern.

Uniqueness

4-(1H-1,2,4-Triazol-1-yl)benzoic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1H-1,2,4-triazole ring enhances its potential as an enzyme inhibitor and its ability to form coordination complexes with metals .

属性

IUPAC Name |

4-(1,2,4-triazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-1-3-8(4-2-7)12-6-10-5-11-12/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMQQGKCPYKKHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353059 | |

| Record name | 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162848-16-0 | |

| Record name | 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-1,2,4-Triazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

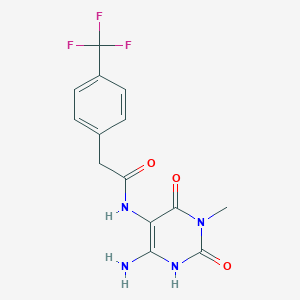

Q1: How does 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid differ in its interaction with Cytochrome P450 enzymes compared to imidazole-based inhibitors?

A: Unlike imidazole-based inhibitors that directly coordinate with the ferric iron in the heme center of Cytochrome P450 enzymes, 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid exhibits a different binding mode. Instead of displacing the water molecule coordinating with the iron, it interacts with this water molecule through hydrogen bonding. [] This difference in binding interaction is also reflected in the optical spectrum of the enzyme-inhibitor complex, with 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid inducing a smaller red shift in the Soret band compared to imidazoles. [] Additionally, upon reduction of the heme iron, the triazole-based inhibitor shows a weaker tendency for iron coordination compared to imidazole-based compounds. []

Q2: What structural insights can explain the observed differences in binding between 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid and imidazole-based inhibitors to Cytochrome P450 enzymes?

A: Crystallographic studies of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid bound to CYP199A4 reveal the presence of additional water molecules in the active site compared to the imidazole-bound structure. [] These extra water molecules are accommodated by a shift in the position of the hydrophobic phenylalanine 298 residue. [] This suggests that the triazole moiety, due to its structural difference from imidazole, might induce a distinct active site conformation affecting the binding mode and inhibitor potency.

Q3: Beyond enzyme inhibition, has 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid demonstrated other biological activities?

A: Research has shown that 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid hybrids can exhibit anti-cancer properties. [] Specifically, some derivatives have demonstrated potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values comparable to the reference drug doxorubicin. [] Furthermore, promising compounds displayed reduced cytotoxicity towards normal cells, indicating potential for improved selectivity. []

Q4: How does the structure of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid lend itself to the development of new anti-cancer agents?

A: The core structure of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid offers a versatile scaffold for generating diverse chemical entities. [] By introducing various substituents on the benzene ring or modifying the triazole moiety, researchers can explore a vast chemical space. [] This approach facilitates the development of structure-activity relationships (SAR), guiding the design of more potent and selective anti-cancer agents. Notably, 2D QSAR models have shown good correlation between the structure of these hybrids and their anti-cancer activity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride](/img/structure/B69728.png)